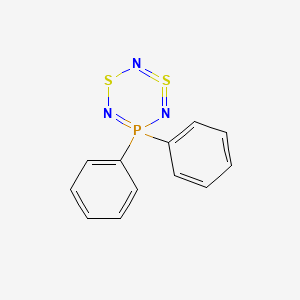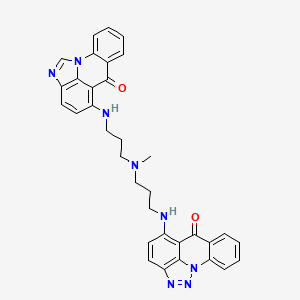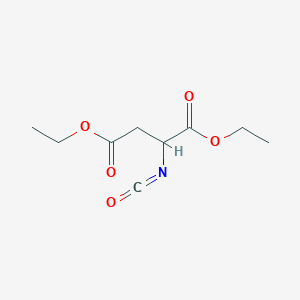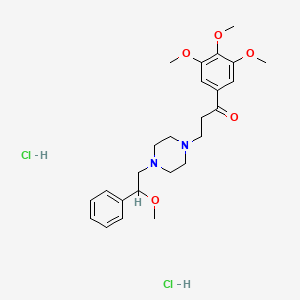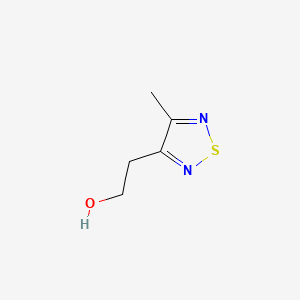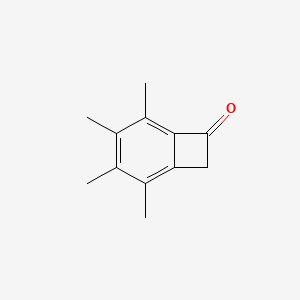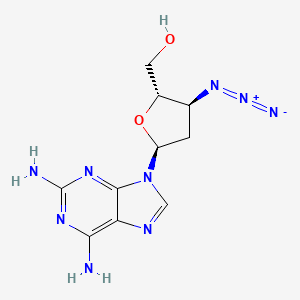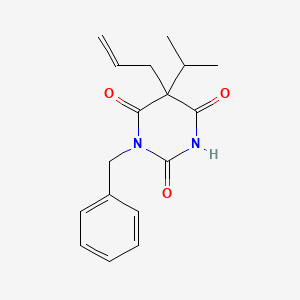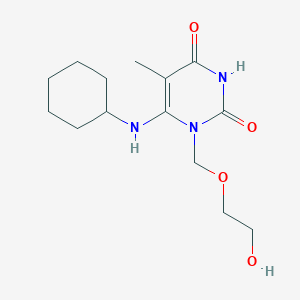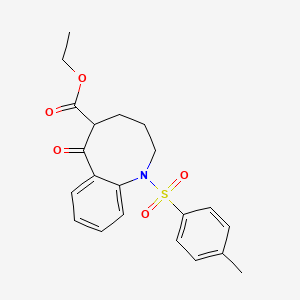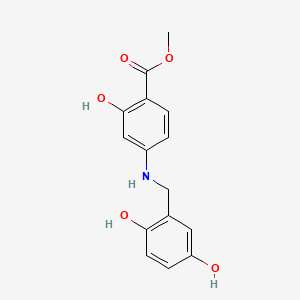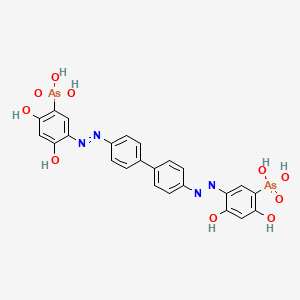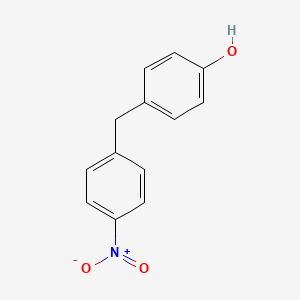
4-(4-Nitrobenzyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Nitrobenzyl)phenol is an organic compound characterized by the presence of a nitro group attached to a benzyl group, which is further connected to a phenol ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrobenzyl)phenol typically involves a multi-step process. One common method includes the nitration of benzyl alcohol to form 4-nitrobenzyl alcohol, followed by its reaction with phenol under basic conditions to yield the desired product. The reaction conditions often involve the use of strong bases such as sodium hydroxide and solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrobenzyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like sodium borohydride.
Reduction: The phenol group can be oxidized to quinones under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, especially at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Sodium borohydride or hydrogen gas in the presence of a catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-(4-Aminobenzyl)phenol.
Reduction: Formation of quinones.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
4-(4-Nitrobenzyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Nitrobenzyl)phenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: Similar in structure but lacks the benzyl group.
4-(4-Aminobenzyl)phenol: The reduced form of 4-(4-Nitrobenzyl)phenol.
4-Hydroxybenzyl alcohol: Lacks the nitro group but has a similar benzyl-phenol structure.
Uniqueness
This compound is unique due to the presence of both a nitro group and a phenol group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
21969-07-3 |
|---|---|
Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
4-[(4-nitrophenyl)methyl]phenol |
InChI |
InChI=1S/C13H11NO3/c15-13-7-3-11(4-8-13)9-10-1-5-12(6-2-10)14(16)17/h1-8,15H,9H2 |
InChI Key |
LFZQCJLFQTXGKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid; (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12804985.png)
